Octafluorobiphenylene
Overview
Description
Octafluorobiphenylene is a fluorinated aromatic compound with the molecular formula C12F8. It is a derivative of biphenylene, where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and stability, making it a subject of interest in various scientific research fields.
Scientific Research Applications
Octafluorobiphenylene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various fluorinated compounds. Its unique electronic properties make it valuable in the development of advanced materials, such as fluorinated polymers and copolymers . In biology and medicine, this compound derivatives are explored for their potential use in drug delivery systems and imaging agents due to their stability and biocompatibility . Additionally, in the industrial sector, this compound is utilized in the production of high-performance materials with enhanced thermal and chemical resistance .
Mechanism of Action
Target of Action
Octafluorobiphenylene is primarily used in the synthesis of conjugated polymers . Its primary targets are therefore the reactants and catalysts involved in these polymerization reactions .
Mode of Action
This compound interacts with its targets through a Pd-catalyzed cross-dehydrogenative-coupling reaction . This reaction involves the coupling of this compound with thiophene analogues, facilitated by a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of conjugated polymers . The compound’s mode of action leads to the formation of an alternating π-conjugated polymer .
Pharmacokinetics
Its solubility, stability, and reactivity in various solvents and under different conditions are crucial for its use in polymer synthesis .
Result of Action
The result of this compound’s action is the formation of conjugated polymers with specific properties . These polymers have been evaluated as emitting materials for organic light-emitting diodes .
Preparation Methods
Octafluorobiphenylene can be synthesized through the pyrolysis of tetrafluorophthalic anhydride at high temperatures. The reaction is typically carried out at 750°C under reduced pressure (0.6 ± 0.1 mm Hg). This process results in the formation of this compound along with other fluorinated by-products . Industrial production methods may involve similar high-temperature pyrolysis techniques, ensuring the purity and yield of the desired compound.
Chemical Reactions Analysis
Octafluorobiphenylene undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include sodium methoxide and potassium hydroxide. For instance, the reaction of this compound with sodium methoxide results in the formation of mono- and polymethoxypolyfluorobiphenylenes . Another reaction involves the treatment of this compound with potassium hydroxide followed by diazomethane, leading to the formation of heptafluoro-1- and heptafluoro-2-methoxybiphenylene .
Comparison with Similar Compounds
Octafluorobiphenylene can be compared with other fluorinated aromatic compounds, such as hexafluorobenzene and perfluorobiphenyl. While hexafluorobenzene has six fluorine atoms attached to a benzene ring, this compound has eight fluorine atoms attached to a biphenylene structure, providing it with unique electronic and steric properties . Perfluorobiphenyl, on the other hand, has a similar structure to this compound but with all hydrogen atoms replaced by fluorine atoms. The presence of additional fluorine atoms in this compound enhances its reactivity and stability compared to these similar compounds .
Conclusion
This compound is a versatile fluorinated compound with significant applications in various scientific fields Its unique chemical properties, stability, and reactivity make it a valuable building block for the synthesis of advanced materials and potential applications in biology and medicine
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octafluorobiphenylene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F8/c13-5-1-2(6(14)10(18)9(5)17)4-3(1)7(15)11(19)12(20)8(4)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKQSUKECBDFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379720 | |
Record name | Octafluorobiphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13628-92-7 | |
Record name | Octafluorobiphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Octafluorobiphenylene features a planar biphenylene core, where two benzene rings are fused together with a four-membered ring, and all eight hydrogen atoms are replaced by fluorine atoms []. This structure is confirmed by X-ray crystallography [, ]. The 19F NMR spectrum of this compound is particularly interesting, as it provides insights into the electronic environment of the fluorine atoms and confirms the molecule's symmetry [].
A: this compound is explored as a building block for high-performance polymers. For instance, when incorporated into poly(arylene ether)s, it imparts high glass transition temperatures (above 279°C) and excellent thermal stability (decomposition temperatures exceeding 472°C) []. These properties make them attractive for applications requiring heat resistance, such as in advanced materials for electronics or aerospace.
A: Researchers have utilized this compound in the synthesis of polymers containing both azobenzene and azomethine units []. These polymers exhibit interesting photo-responsive behavior, undergoing changes in birefringence when exposed to UV and visible light. This property makes them potentially useful for applications like optical storage and controlling liquid crystal orientation [].
A: this compound exhibits reactivity with nucleophiles. For example, it undergoes nucleophilic substitution with methoxide ion, first at the 3-position and then at the 7-position []. The regioselectivity of these substitutions is influenced by the electronic effects of the fluorine atoms and the inherent reactivity of the different positions on the biphenylene core.
A: Yes, this compound serves as a valuable starting material for preparing other fluorinated compounds. It can be converted to heptafluoro-1-methoxybiphenylene and heptafluoro-2-methoxybiphenylene through a series of reactions involving potassium hydroxide and diazomethane []. This example highlights the potential of this compound as a versatile precursor in fluorine chemistry.
A: Researchers have successfully employed various polymerization techniques with this compound. One approach involves a palladium-catalyzed cross-dehydrogenative-coupling reaction with thiophene analogues to create donor-acceptor type π-conjugated polymers []. Another strategy utilizes decafluorobiphenyl and sodium indenide to generate a step-growth polymer, where indene units are linked by 4,4′-octafluorobiphenylene units [].
A: The rigid and planar structure of this compound significantly influences the properties of the polymers it forms. For example, in poly(azomethine)s, the presence of this compound contributes to high thermal stability and affects the polymer's optical properties []. The electron-withdrawing nature of the fluorine atoms also plays a role in dictating the polymer's overall electronic properties.
A: Computational methods are invaluable tools for studying this compound. Researchers utilize quantum chemical calculations to explore the singlet-triplet energy gap and diradical character of Chichibabin's hydrocarbon containing an this compound spacer []. These calculations help to explain the observed reactivity and properties of these systems.
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